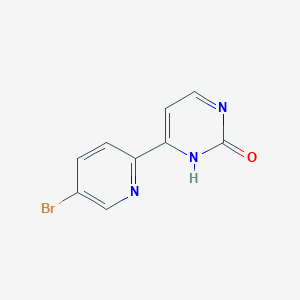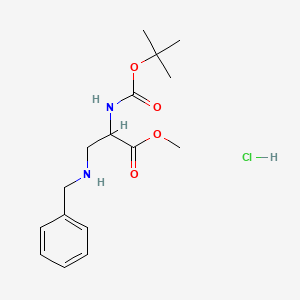
Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is an organic compound that features a benzylamino group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride typically involves multiple steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with an appropriate ester or acid chloride to form the benzylamino intermediate.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.
Esterification: The final step involves esterification to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Substituted benzylamino derivatives.
Deprotection Reactions: The free amine derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride largely depends on its use and the specific reactions it undergoes. In general, the compound can act as a nucleophile in substitution reactions, and the Boc group serves as a protective group that can be selectively removed under acidic conditions. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it participates in.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(benzylamino)-2-amino propanoate hydrochloride: Similar structure but lacks the Boc protective group.
Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride: Similar structure with a butanoate ester instead of a propanoate ester.
Uniqueness
Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is unique due to the presence of both the benzylamino group and the Boc-protected amino group. This dual functionality allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
methyl 3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12;/h5-9,13,17H,10-11H2,1-4H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQHPNMDNIMSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)


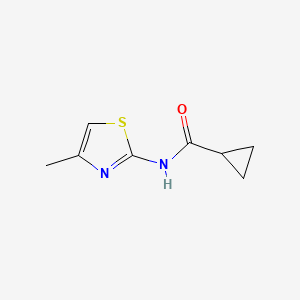
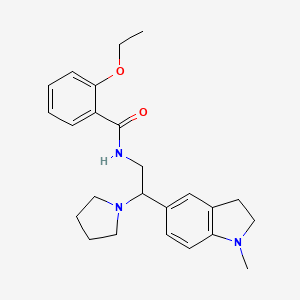


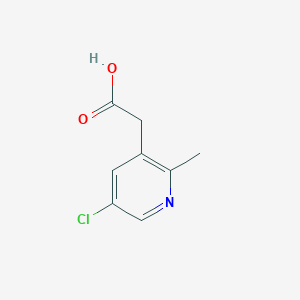
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-ethoxyethan-1-one](/img/structure/B2713011.png)
![ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate](/img/structure/B2713012.png)
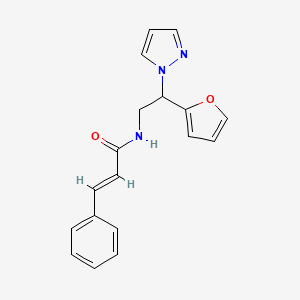
![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)
